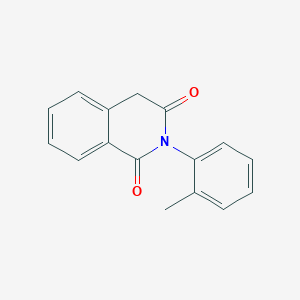

2-o-Tolyl-4H-isoquinoline-1,3-dione

説明

Structure

3D Structure

特性

IUPAC Name |

2-(2-methylphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPHEHVXUKWHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396763 | |

| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

101273-81-8 | |

| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Halogenation Reactions of Isoquinoline-1,3-diones

Halogenation, particularly bromination, is a fundamental transformation for isoquinoline-1,3-diones, setting the stage for a variety of subsequent reactions.

The methylene (B1212753) group at the C-4 position of the isoquinoline-1,3-dione ring is flanked by two carbonyl groups, rendering it acidic and thus "active." This activity allows for reactions such as bromination. masterorganicchemistry.com Treatment of N-substituted homophthalimides, the precursors to isoquinoline-1,3-diones, with bromine can lead to the substitution of one or both hydrogen atoms at the active methylene position. researchgate.net The reaction is typically catalyzed by acid, which facilitates the formation of the enol tautomer, the nucleophilic species that reacts with bromine. masterorganicchemistry.com

The exhaustive bromination of the active methylene group leads to the formation of 4,4-dibromo-homophthalimide derivatives. researchgate.net These dibromo compounds are valuable synthetic intermediates. researchgate.net For instance, N-substituted homophthalimides can be converted to their 4,4-dibromo derivatives, which then serve as precursors for more complex structures. researchgate.net

Table 1: Bromination of N-Substituted Homophthalimides

| Starting Material | Reagent | Product | Reference |

| N-Aryl-homophthalimide | Bromine | 4,4-Dibromo-N-aryl-homophthalimide | researchgate.net |

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic nature of the carbonyl carbons and the C-4 position in isoquinoline-1,3-dione derivatives makes them susceptible to nucleophilic attack and key partners in cycloaddition reactions.

The 4,4-dibromo derivatives of isoquinoline-1,3-diones are excellent electrophiles and can react with a variety of binucleophilic reagents. researchgate.net These reactions proceed via nucleophilic substitution of the bromine atoms, leading to the formation of new heterocyclic rings fused at the C-4 position. researchgate.net This strategy has been successfully employed to synthesize a range of spiro-isoquinoline derivatives. researchgate.net

Spiroisoquinolines are a class of compounds where one carbon atom is the common center of two rings. The reaction of 4,4-dibromohomophthalimide derivatives with binucleophiles is a key method for their synthesis. researchgate.net Another approach involves the photocycloaddition of isoquinoline-1,3,4-trione with oxazoles, which yields spiroisoquinolineoxetanes. rsc.org These can be further transformed into spiroisoquinolineoxazoline derivatives. rsc.org Additionally, furoxan-coupled spiro-isoquinolino-piperidine derivatives have been synthesized, highlighting the versatility of the isoquinoline (B145761) scaffold in constructing spirocyclic systems. nih.gov

Table 2: Synthesis of Spiroisoquinoline Derivatives

| Starting Material | Reagent/Method | Product Type | Reference |

| 4,4-Dibromohomophthalimide derivatives | Binucleophilic reagents | Spiro-isoquinoline derivatives | researchgate.net |

| Isoquinoline-1,3,4-trione | Oxazoles (Photocycloaddition) | Spiroisoquinolineoxetanes | rsc.org |

| Spiroisoquinolineoxetanes | Acid catalysis | Spiroisoquinolineoxazoline derivatives | rsc.org |

Isoquinolinium ylides, generated in situ from the deprotonation of N-substituted isoquinolinium salts, are 1,3-dipoles that can participate in [3+2] cycloaddition reactions. nih.gov These reactions are a powerful tool for the construction of nitrogen-containing heterocyclic systems. nih.gov Specifically, N-cyanomethylisoquinolinium ylides have been shown to react with various dipolarophiles. nih.govresearchgate.net While direct reactions with 2-o-tolyl-4H-isoquinoline-1,3-dione are not explicitly detailed in the provided context, the general reactivity pattern of isoquinolinium ylides in [3+2] cycloadditions suggests their potential to react with suitable derivatives of isoquinoline-1,3-diones to form complex polycyclic structures. nih.govresearchgate.netuchicago.edu For example, the reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones, which share structural similarities with activated isoquinoline-1,3-dione derivatives, leads to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.gov

Regio- and Stereoselective Synthesis of Spiro-isoxazolidines

The synthesis of novel spiro-isoquinolinedione compounds can be achieved through a regio- and stereoselective 1,3-dipolar cycloaddition reaction. researchgate.net This transformation involves the reaction of (E)-4-arylidene-isoquinoline-1,3-dione derivatives with C-aryl-N-phenylnitrones. researchgate.net Studies on analogous N-methyl-isoquinoline-1,3-diones have demonstrated that this [3+2] cycloaddition proceeds with high selectivity, typically yielding only one regioisomer, the 4-spiroisoxazolidine. researchgate.net The reaction's regioselectivity has been confirmed through extensive NMR studies. researchgate.net

The stereochemistry of the resulting spirannic compounds is influenced by the approach of the reactants, with theoretical calculations suggesting that the formation of a site-to-site complex of the endo C,O type is favored. researchgate.net This method provides a powerful tool for constructing complex heterocyclic systems with defined stereochemistry, which is of significant interest in the synthesis of biologically active compounds. researchgate.net

Table 1: Regio- and Stereoselective Synthesis of Spiro-isoxazolidines

| Dipolarophile | Nitrone | Product | Selectivity |

|---|

Functionalization at the Dione (B5365651) Moiety

The dione moiety of this compound contains reactive sites that can be targeted for functionalization. Insights into these reactions are often drawn from the well-documented chemistry of indane-1,3-dione, a structurally analogous compound. nih.govnih.gov

Reactions with Malononitrile (B47326) to Form Dicyanomethylene Derivatives

The active methylene group positioned between the two carbonyls in dione systems is a prime site for condensation reactions. While specific literature on this compound is limited, its reaction with malononitrile is expected to mirror that of indane-1,3-dione. This reaction, a Knoevenagel condensation, would lead to the formation of a 2-(dicyanomethylene) derivative, which enhances the electron-accepting properties of the molecule. nih.govencyclopedia.pub

Insights from Indane-1,3-dione Functionalization (Analogous Reactions)

The extensive research on indane-1,3-dione provides a valuable framework for predicting the reactivity of the isoquinoline-1,3-dione core. nih.gov

The Knoevenagel condensation of indane-1,3-dione with malononitrile is a well-established method for introducing cyano groups. nih.gov The reaction is typically catalyzed by bases such as piperidine (B6355638) or sodium acetate (B1210297) in an ethanol (B145695) solvent. nih.gov Depending on the stoichiometry, the reaction can yield either 2-(dicyanomethylene)-1,3-indandione or 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile. nih.gov The initial step involves the formation of the Knoevenagel adduct, which often appears as a yellow precipitate. rsc.org Reaction yields for the mono-adduct range from 61% to 85%, while the di-adduct is formed in yields of 34% to 45%. encyclopedia.pub This efficient reaction highlights a key strategy for modifying the electronic properties of the dione system. nih.gov

Table 2: Knoevenagel Condensation of Indane-1,3-dione with Malononitrile

| Reactant | Reagent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Indane-1,3-dione | Malononitrile | Piperidine / Sodium Acetate | 2-(Dicyanomethylene)-1,3-indandione | 61-85% encyclopedia.pub |

Direct electrophilic aromatic substitution, such as halogenation or nitration, on the aromatic ring of the indane-1,3-dione scaffold is generally not feasible. nih.govencyclopedia.pub Instead, functionalized derivatives are obtained by modifying the precursors before the ring system is formed. nih.govencyclopedia.pub For instance, halogenated or nitrated indane-1,3-diones are synthesized from the corresponding substituted phthalic anhydrides. nih.govencyclopedia.pub

However, the active methylene group at the 2-position can be directly functionalized. Halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can produce α,α-dihalo derivatives in high yields (92-95%). nih.govencyclopedia.pub Similarly, nitration of the methylene group can be achieved in a single step using nitric acid, affording the nitro derivative in yields around 78%. nih.govencyclopedia.pub

Modification of the N-substituent: Introduction of the o-Tolyl Group

The synthesis of N-substituted isoquinoline-1,3-diones, including the title compound this compound, typically involves the construction of the heterocyclic ring from appropriately functionalized precursors. rsc.orgrsc.org Modern synthetic strategies often employ cascade reactions to build the isoquinoline-1,3(2H,4H)-dione core. rsc.orgnih.gov

For the introduction of the o-tolyl group, the synthesis would likely commence with an N-substituted benzamide (B126), specifically an N-(o-tolyl)benzamide derivative. This precursor, containing the desired substituent on the nitrogen atom, is then subjected to a cyclization reaction to form the final dione product. rsc.orgrsc.org One such approach involves the reaction of an N-alkyl-N-methacryloyl benzamide with an aryl aldehyde, which proceeds through a radical addition pathway to furnish the isoquinoline-1,3(2H,4H)-dione skeleton under mild, metal-free conditions. rsc.orgnih.gov This method highlights that the N-substituent is incorporated into the starting materials prior to the key ring-forming step.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-o-Tolyl-4H-isoquinoline-1,3-dione, ¹H-NMR, ¹³C-NMR, and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. The expected ¹H-NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) and o-tolyl moieties, the methylene (B1212753) protons, and the methyl protons.

The aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of multiplets due to the protons on the fused benzene (B151609) ring of the isoquinoline core and the substituted tolyl group. The protons on the isoquinoline ring would likely appear as a set of four distinct signals. The four protons on the o-tolyl group would also present as a set of multiplets. The methylene protons at the C-4 position of the isoquinoline-1,3-dione ring are expected to appear as a singlet, typically in the range of δ 4.0-5.0 ppm. The methyl protons of the o-tolyl group would give rise to a sharp singlet at a higher field, generally around δ 2.0-2.5 ppm.

Table 2: Predicted ¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2-7.2 | m | 8H | Ar-H |

| ~4.5 | s | 2H | CH₂ |

| ~2.3 | s | 3H | CH₃ |

Note: These are predicted values and may differ from experimental data.

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the different carbon environments in a molecule. The proton-decoupled ¹³C-NMR spectrum of this compound is expected to show 16 distinct signals, corresponding to each unique carbon atom in the molecule.

The two carbonyl carbons (C=O) of the dione (B5365651) moiety would be observed at the most downfield region of the spectrum, typically between δ 160-170 ppm. The aromatic carbons would appear in the range of δ 120-140 ppm, with the carbon atoms attached to the nitrogen and the tolyl group showing distinct chemical shifts. The methylene carbon (CH₂) would be found at a higher field, likely around δ 35-45 ppm. The methyl carbon (CH₃) of the tolyl group would be the most upfield signal, expected around δ 15-20 ppm.

Table 3: Predicted ¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165 | C=O |

| ~140-120 | Ar-C |

| ~40 | CH₂ |

| ~18 | CH₃ |

Note: These are predicted values and may differ from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₆H₁₃NO₂ scbt.com. This corresponds to a molecular weight of approximately 251.28 g/mol scbt.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₆H₁₃NO₂), the expected exact mass would be calculated and compared to the experimentally observed value to confirm the molecular formula. The analysis of the isotopic pattern would further corroborate the elemental composition. While specific experimental HRMS data is not available, a typical analysis would involve electrospray ionization (ESI) in positive ion mode, which would likely show the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

The most prominent features would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione functional group, which are expected to appear in the region of 1650-1750 cm⁻¹. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methylene and methyl groups would be observed just below 3000 cm⁻¹. The C-N stretching vibration would likely appear in the 1200-1350 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1750-1650 | Strong | C=O Stretch (Dione) |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350-1200 | Medium | C-N Stretch |

Note: These are predicted values and may differ from experimental data.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimental results are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves to confirm the empirical formula of the synthesized compound.

For this compound, the molecular formula is C₁₆H₁₃NO₂. Based on this formula, the theoretical elemental composition can be calculated. This technique involves the combustion of a small, precisely weighed sample in an excess of oxygen, which converts the elements into their respective gaseous oxides (CO₂, H₂O, and nitrogen oxides). These gases are then separated and quantified to determine the percentage of each element in the original sample.

While specific experimental data for this compound are not available in the reviewed literature, the theoretical values provide a benchmark for its empirical confirmation.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 16 | 192.16 | 76.47 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.23 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.58 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.74 |

| Total | | | | 251.30 | 100.00 |

Note: Values are calculated based on the molecular formula C₁₆H₁₃NO₂ and standard atomic weights.

X-ray Crystallography for Solid-State Structure Determination

A search of the current scientific literature did not yield a specific single-crystal X-ray structure for this compound. However, analysis of closely related isoquinoline-1,3-dione derivatives allows for a well-founded prediction of its solid-state structure.

For instance, the crystal structure of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione reveals that the isoquinoline moiety is nearly planar. nih.gov It is expected that the isoquinoline-1,3-dione core of the title compound would adopt a similar planar conformation. A key structural parameter would be the dihedral angle between the plane of this isoquinoline system and the attached o-tolyl ring. Due to potential steric hindrance from the ortho-methyl group, this angle is likely to be significant, causing the tolyl ring to be twisted out of the plane of the isoquinoline core.

In the crystal lattice, molecules of this type are often stabilized by intermolecular interactions. It is plausible that weak C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings play a role in the crystal packing, similar to what is observed in other substituted isoquinoline-diones. nih.govnih.gov

Table 2: Illustrative Crystallographic Data for a Related Compound: 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.677 (4) |

| b (Å) | 12.003 (10) |

| c (Å) | 13.885 (10) |

| V (ų) | 1279.4 (15) |

| Z | 4 |

Note: This data is for a related compound and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Computational and Theoretical Investigations of 2 O Tolyl 4h Isoquinoline 1,3 Dione

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of many-body systems, including molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like 2-o-Tolyl-4H-isoquinoline-1,3-dione. These calculations can predict a variety of molecular properties, from optimized geometries to reactivity indices. nih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For isoquinoline-1,3-dione derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, are employed to predict bond lengths and angles in the ground state. iaea.org

These theoretical predictions can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in related isoquinoline-1,3(2H,4H)-dione structures, the isoquinoline (B145761) moiety is found to be nearly planar. nih.govnih.gov In 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, the dihedral angle between the benzene (B151609) rings is a mere 4.2(2)°. nih.gov Such planarity is a key structural feature that influences molecular packing and intermolecular interactions.

| Parameter | Predicted Value |

|---|---|

| C2—C3—C8 Bond Angle | 117.6 (5)° |

| Dihedral Angle (between benzene rings) | 4.2 (2)° |

| Isoquinoline Moiety RMS Deviation | 0.0424 Å |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. iaea.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive species. DFT calculations are widely used to determine the energies of these frontier orbitals and thus predict the reactive nature of compounds like this compound. iaea.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Molecular Electrostatic Potential (MESP) maps are valuable visual tools for understanding the charge distribution and reactive sites within a molecule. nih.gov These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. nih.gov Green and yellow represent intermediate potentials.

For molecules with polar functional groups, such as the carbonyl groups in this compound, MESP maps can clearly identify the electronegative oxygen atoms as sites of negative potential. nih.gov This information is crucial for predicting how the molecule will interact with other reagents and biological targets. nih.govresearchgate.net

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture than a simple HOMO-LUMO gap analysis. nih.gov

Key global reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the energies of the HOMO and LUMO and provide a comprehensive understanding of the molecule's reactivity profile. nih.gov

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | 1/η |

| Electrophilicity Index (ω) | χ2/2η |

Mechanistic Studies through Computational Chemistry

Beyond static properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For the synthesis and reactions of isoquinoline-1,3-diones, computational studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how the reaction proceeds. rsc.orgrsc.org

By modeling the interaction of reactants and calculating the energy changes as the reaction progresses, computational chemists can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For instance, in the synthesis of isoquinoline-1,3-dione derivatives, computational studies can help to understand the intricate steps of cascade reactions or cycloadditions. rsc.orgresearchgate.netresearchgate.net These studies can reveal the role of catalysts, the stereoselectivity of the reaction, and the factors that control the formation of different products. This detailed mechanistic understanding is invaluable for optimizing reaction conditions and designing new synthetic routes.

Validation of Radical-Mediated Reaction Pathways

The synthesis of the isoquinoline-1,3-dione scaffold, a core structure in many biologically active compounds, has been significantly advanced through the development of radical-mediated reaction pathways. These methods offer efficient and often milder alternatives to traditional synthetic routes. The validation of these pathways relies on a combination of experimental evidence, including the successful isolation and characterization of the target products, and mechanistic studies that support the proposed radical intermediates and reaction cascades.

Recent research has highlighted the use of acryloyl benzamides as key substrates for constructing the isoquinoline-1,3-dione framework. researchgate.netrsc.org These reactions often proceed via a radical cascade mechanism, where a radical initiator triggers a series of intramolecular cyclizations. The versatility of this approach is demonstrated by the wide array of radical precursors that can be employed, including those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine. rsc.org The successful synthesis of a diverse range of isoquinoline-1,3-dione derivatives using these methods serves as a primary validation of the underlying radical pathways. researchgate.net

For instance, visible-light-mediated tandem reactions of acryloylbenzamides with radical precursors like alkyl boronic acids have proven effective for the synthesis of various isoquinoline-1,3(2H,4H)-diones. researchgate.net The formation of the expected products in satisfactory yields under these conditions supports the proposed radical addition and cyclization mechanism. researchgate.net Furthermore, control and quenching experiments, along with techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, have been employed to provide direct evidence for the involvement of radical intermediates in similar cyclization cascades, further validating these reaction pathways. nih.gov

The development of metal-free and photoredox-catalyzed methods represents a significant step forward in the sustainable synthesis of these heterocyclic compounds. researchgate.netnih.gov A notable example is the visible-light-induced radical cascade trifluoromethylation/cyclization of N-benzamides using CF3SO2Na as the trifluoromethyl source. This process, which proceeds under mild, metal-free, and additive-free conditions, underscores the robustness and validated nature of radical-mediated pathways for accessing functionalized isoquinoline-1,3-diones. researchgate.net

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling has emerged as a powerful tool for understanding the structure-reactivity relationships of isoquinoline-1,3-dione derivatives, guiding the design of new compounds with desired properties. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, have been instrumental in correlating the structural features of these molecules with their biological activities.

While specific in silico studies on this compound are not extensively documented in the literature, research on analogous isoquinoline derivatives provides valuable insights into the methodologies and potential findings. For example, 3D-QSAR studies on a series of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) have demonstrated the importance of molecular conformation in determining inhibitory potency. nih.gov These studies utilize computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govrepec.org

The general approach involves aligning a set of known active compounds and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). These descriptors are then correlated with the observed biological activity to generate a QSAR model. The predictive power of these models is rigorously tested through internal and external validation methods. repec.org

The following table illustrates the type of data generated from a typical QSAR study on isoquinoline derivatives, highlighting the statistical parameters used to validate the models.

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²pred (External Validation) |

| CoMFA | 0.695 | 0.947 | 0.875 |

| CoMSIA | 0.641 | 0.933 | 0.769 |

| Data adapted from a 3D-QSAR study on isoquinoline-1,3-dione derivatives as CDK4 inhibitors. repec.org |

These validated models can then be used to predict the activity of novel, untested compounds. Furthermore, the contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the structure-activity relationships, indicating regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov For instance, a contour map might reveal that a bulky substituent in a particular position is favorable for activity, while an electron-withdrawing group in another region is detrimental.

In addition to QSAR, molecular docking studies are often employed to investigate the binding interactions between isoquinoline-1,3-dione derivatives and their biological targets at an atomic level. repec.org By simulating the binding pose of a ligand within the active site of a protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is invaluable for the rational design of more potent and selective inhibitors.

While the direct application of these models to this compound would require specific experimental data for this compound, the established methodologies provide a clear framework for future in silico investigations into its structure-reactivity relationships.

Advanced Applications of Isoquinoline 1,3 Dione Derivatives in Materials Science

Development of Organic Electronic Materials

The development of organic electronic materials is a rapidly growing field, with isoquinoline-1,3-dione derivatives showing significant promise due to their tunable photophysical and electrical properties.

The fluorescent nature of isoquinoline (B145761) and its derivatives is a key property for their application in OLEDs. nih.gov The emission characteristics can be tuned by modifying the chemical structure. For instance, derivatives of isoquinoline bearing a four-membered lactam ring, such as 1-(isoquinolin-3-yl)azetidin-2-one, have been observed to have a very high fluorescence quantum yield of 0.963, attributed to the rigidity of the structure. nih.gov The emission maxima for many of these derivatives fall within the near-ultraviolet range, between 328 to 391 nm. nih.gov

Similarly, benzo[de]isoquinoline-1,3-dione (naphthalimide) derivatives are well-known for their strong yellow-green fluorescence and good photostability. researchgate.net These properties make them excellent candidates for use as emitters in OLEDs. researchgate.net Research into related quinoline (B57606) derivatives has demonstrated the fabrication of OLEDs that exhibit strong yellow electroluminescence, with emission peaks around 578-590 nm. mdpi.com The development of quinoline-based materials that emit in the green/blue light spectrum further underscores the potential of this class of heterocycles in creating full-color displays. nih.gov The general principle involves using these compounds as an active, light-emitting layer within the multilayer structure of an OLED device. mdpi.comresearchgate.net

The isoquinoline-1,3-dione moiety, particularly in its more extended forms like benzo[de]isoquinoline-1,3-dione (BQD), can function as a potent electron-accepting unit. nih.gov This property is crucial for creating n-type (electron-transporting) semiconductor materials. Researchers have synthesized BQD-condensed azaacenes that exhibit high electron affinity values, up to 3.87 eV. nih.govrsc.org These high values are beneficial for stabilizing electron transport. rsc.org

The molecular structure of these derivatives facilitates strong intermolecular π–π stacking, with distances as close as 3.31–3.41 Å. nih.govrsc.org This close packing is essential for efficient charge transport in the solid state, a critical factor for conductive materials used in electronic devices. Furthermore, derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione have been shown to act as versatile photoinitiators for polymerization when exposed to visible light from violet-blue to red LEDs, highlighting their application in creating specialized polymers. rsc.org

The optical properties of these compounds are also of significant interest. The table below summarizes key optical data for a series of isoindole-1,3-dione derivatives, which share structural similarities.

| Compound | Absorbance Band Edge (EAbs-be) (eV) | Optical Band Gap (Eg) (eV) | Refractive Index (n) (Calculated) |

|---|---|---|---|

| Compound 5 | 4.662 | 4.532 | 2.048 |

| Compound 6 | 4.532 | 4.366 | 2.114 |

| Compound 7 | 4.700 | 4.532 | 2.044 |

| Compound 8 | 4.662 | 4.532 | 2.049 |

| Compound 9 | 4.671 | 4.532 | 2.049 |

| Compound 10 | 4.627 | 4.460 | 2.069 |

Data derived from studies on isoindole-1,3-dione derivatives.

The fluorescence properties of isoquinoline-1,3-dione and related quinoline frameworks make them highly suitable for the development of chemical sensors. mdpi.com These sensors often operate via a photo-induced electron transfer (PET) mechanism. nih.govmdpi.com In a typical "turn-on" sensor, the fluorescence of the quinoline fluorophore is initially quenched by a recognition group. mdpi.com Upon binding with a specific analyte, such as a metal ion, the electronic properties of the recognition group are altered, which suppresses the PET process and causes a significant enhancement in fluorescence intensity. nih.govmdpi.com

This principle has been successfully applied to create highly selective and sensitive fluorescent sensors for various metal ions. For example, quinoline derivatives have been engineered to detect Fe³⁺ and Zn²⁺ cations. mdpi.commdpi.com A sensor for Fe³⁺ was developed that showed a distinct fluorescence enhancement upon binding, with a detection limit as low as 0.16841 μM. mdpi.com Similarly, a sensor for Zn²⁺ based on a 1H-pyrazolo[3,4-b]quinoline derivative exhibited a 13-fold increase in fluorescence quantum yield upon complexation, with a detection limit of 1.93 x 10⁻⁷ M. mdpi.comresearchgate.net The ability to fine-tune the structure allows for the creation of sensors with high selectivity for target ions even in the presence of other competitive ions. nih.gov

Conjugated Polymers for Field-Effect Transistors

In the realm of organic field-effect transistors (OFETs), isoquinoline-1,3-dione has emerged as a critical component for designing high-performance semiconducting polymers.

Isoquinoline-1,3-dione (IQD) is recognized as a novel and potent electron-withdrawing building block for the construction of conjugated polymers. rsc.org Its electron-deficient nature is utilized to create polymers with a donor-acceptor (D-A) architecture. This design strategy is fundamental to tuning the electronic properties of the material, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

By incorporating the strong electron-accepting IQD unit, chemists can effectively lower the LUMO energy level of the polymer. This is advantageous for creating materials that can transport electrons (n-type) or both electrons and holes (ambipolar). The resulting D-A polymers often exhibit broad absorption spectra, which is a consequence of the intramolecular charge transfer between the electron-donating and electron-withdrawing units along the polymer backbone. rsc.org

The performance of IQD-based polymers in OFETs is not solely dependent on the IQD unit itself but is also heavily influenced by the nature of the aromatic bridges that link the acceptor units. A systematic study on a series of polymers (P1–P3) demonstrated this critical relationship. rsc.org In this study, the IQD acceptor was linked with different aromatic bridges: thieno[3,2-b]thiophene (B52689) (TT), 2,2′-bithiophene (BT), and (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT). rsc.org

The choice of the bridging unit was found to have a profound impact on the charge transport properties of the final polymer.

P1 , which used the rigid and planar thieno[3,2-b]thiophene (TT) bridge, resulted in a polymer that exhibited ambipolar charge transport, meaning it could conduct both holes and electrons. rsc.org

P2 and P3 , which incorporated the more flexible 2,2′-bithiophene (BT) and (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT) bridges, respectively, showed exclusively p-type (hole-transporting) behavior. rsc.org

Crucially, the polymers with less rigid backbones (P2 and P3) achieved significantly higher hole mobilities. rsc.org This improvement was attributed to the more extended π-conjugation and better long-range molecular ordering in the solid-state thin films, which are essential for efficient charge hopping between polymer chains. rsc.org The data below highlights the performance of these polymers.

| Polymer | Inner Aromatic Bridge | Transport Behavior | Hole Mobility (μh) (cm2 V-1 s-1) | Electron Mobility (μe) (cm2 V-1 s-1) |

|---|---|---|---|---|

| P1 | Thieno[3,2-b]thiophene (TT) | Ambipolar | 0.35 | 0.04 |

| P2 | 2,2′-bithiophene (BT) | p-type | 1.08 | - |

| P3 | (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT) | p-type | 0.75 | - |

Data from a 2023 study on IQD-derived conjugated polymers. rsc.org

This work underscores that the inner bridging units are a critical design parameter for tuning the charge transport properties in this class of high-performance semiconducting polymers. rsc.org

Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. nih.gov The choice of ligand is crucial as it dictates the resulting framework's topology, porosity, and chemical properties. ossila.com Ligands based on nitrogen-containing heterocyclic compounds are of significant interest for their ability to form stable coordination bonds with metal centers and for the potential to introduce specific functionalities into the MOF structure. rsc.org

The isoquinoline-1,3-dione scaffold, inherent in compounds like 2-o-Tolyl-4H-isoquinoline-1,3-dione, presents a structurally rigid backbone which is a desirable characteristic for creating stable, porous frameworks. nih.gov The dione (B5365651) functional groups and the aromatic system offer potential coordination sites for binding to metal ions, making them candidates for the synthesis of novel MOFs. ossila.com By modifying the substituent on the nitrogen atom (such as the o-tolyl group), chemists can systematically alter the steric and electronic properties of the ligand, which in turn influences the architecture and properties of the final MOF material. acs.org

Tailoring Pore Sizes and Functionalities

The ability to precisely control the pore size and internal surface chemistry of MOFs is a key driver of their application in various fields. This control is primarily achieved by modifying the organic ligand. rsc.orgnih.gov Using a ligand like an isoquinoline-1,3-dione derivative, researchers can tailor pore dimensions and functionalities in several ways:

Steric Hindrance: The size and conformation of the substituent on the nitrogen atom (e.g., the o-tolyl group in this compound) can act as a structural modulator. Bulky groups can influence the angle of coordination with the metal center and the packing of the ligands, thereby defining the size and shape of the pores within the MOF.

Functional Groups: While the core isoquinoline-1,3-dione structure provides the primary binding sites, additional functional groups could be appended to the aromatic rings. These appended groups can line the pores of the MOF, creating specific chemical environments. For example, introducing acidic or basic sites can alter the MOF's affinity for certain gas molecules or its catalytic activity.

Linker Length: The synthesis of longer or more complex isoquinoline-dione derivatives could be used to expand the framework, leading to larger pore volumes, a strategy commonly employed in MOF design to achieve high porosity. rsc.org

The table below illustrates hypothetical modifications to a 2-Aryl-4H-isoquinoline-1,3-dione ligand and the potential impact on MOF properties, based on established principles of MOF design.

| Ligand Modification (Aryl Group) | Anticipated Effect on MOF Pore Size | Potential Added Functionality |

| Phenyl | Baseline Pore Size | Basic aromatic functionality |

| o-Tolyl | Potentially reduced pore aperture due to steric hindrance | Hydrophobicity, steric selectivity |

| 4-Carboxyphenyl | Potential for secondary coordination, creating a more complex or dense network | Open metal site, enhanced gas affinity |

| 4-Hydroxyphenyl | Smaller, more functionalized pores | Hydrogen-bonding sites, selective adsorption |

Applications in Gas Storage and Catalysis

The tailored porous environments of MOFs make them exceptional candidates for applications in gas storage and heterogeneous catalysis. acs.orgnih.gov

Gas Storage: MOFs are highly valued for their potential in storing gases like hydrogen (H₂) and methane (B114726) (CH₄). nih.gov The performance of a MOF in gas storage is dependent on its surface area, pore volume, and the strength of the interaction between the gas molecules and the framework. mdpi.com A MOF constructed from an isoquinoline-1,3-dione ligand could offer several advantages:

The aromatic rings of the isoquinoline structure can enhance the affinity for gases like methane and carbon dioxide through π-π and C-H···π interactions.

Functionalization of the ligand could introduce specific binding sites, such as open metal sites or polar groups, to increase the heat of adsorption and, consequently, the storage capacity at ambient temperatures. mdpi.com

The following table presents a comparative summary of gas storage capacities for several well-established MOFs, providing a benchmark for the performance that new materials, potentially derived from isoquinoline-dione ligands, would be measured against.

| MOF Name | Metal Center | Organic Linker | Surface Area (m²/g) | Methane Storage Capacity (cm³/cm³ at 65 bar) |

| HKUST-1 | Copper | Benzene-1,3,5-tricarboxylate | ~1800 | 190 mdpi.com |

| MOF-5 | Zinc | Terephthalic acid | ~3800 | ~155 (at 36 bar) mdpi.com |

| VNU-21 | Iron | Mixed-linkers | - | 182 rsc.org |

| ZIF-8 | Zinc | 2-methylimidazolate | ~1600 | - |

Catalysis: The uniform, crystalline nature of MOFs allows them to serve as highly selective heterogeneous catalysts. nih.govyoutube.com The active sites can be the metal nodes, the organic linkers, or encapsulated guest molecules. acs.org MOFs based on isoquinoline-1,3-dione ligands could function as catalysts in several ways:

Active Metal Nodes: The metal ions coordinated by the ligands can act as Lewis acid sites to catalyze a variety of organic reactions.

Functional Linkers: The isoquinoline-1,3-dione ligand itself could be designed to possess catalytic activity. For instance, the nitrogen atom could act as a Lewis base site.

Site Isolation: By incorporating these ligands into a rigid framework, individual catalytic sites can be isolated from one another, preventing deactivation pathways and potentially enhancing selectivity, a concept that improves upon traditional homogeneous catalysts. youtube.com

Research has demonstrated that MOFs based on other nitrogen-containing ligands, such as biquinoline derivatives, are effective catalysts for reactions like cyanosilylation, showcasing the potential for related structures. nih.govacs.org

Future Research Directions and Emerging Trends

Exploration of Novel and Green Synthetic Methodologies

The synthesis of isoquinoline-1,3-diones, including 2-o-Tolyl-4H-isoquinoline-1,3-dione, is an area of intense research, with a significant shift towards more sustainable and efficient "green" methodologies. rsc.org Traditional synthetic routes are being replaced by innovative strategies that minimize waste, avoid harsh conditions, and reduce the use of toxic reagents and solvents.

A notable advancement is the development of cascade reactions, which allow for the construction of the complex isoquinoline-1,3-dione scaffold in a single step from simple starting materials. rsc.org One such method involves the reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes, proceeding under mild, metal-free, and solvent-free conditions to afford the desired products in good yields. rsc.org Radical cascade reactions have also emerged as a powerful tool, utilizing various radical precursors to build the core structure. rsc.orgresearchgate.net For instance, a visible-light-induced radical cascade trifluoromethylation/cyclization of N-benzamides with CF3SO2Na has been developed, offering a metal-free and additive-free pathway to CF3-containing isoquinoline-1,3-diones. researchgate.net

Electrochemical methods are also gaining traction as a green alternative. An efficient electrochemical continuous-flow approach has been demonstrated for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. This method operates under metal-free and oxidant-free conditions, showcasing the potential of electrochemistry in sustainable synthesis. researchgate.net Furthermore, multicomponent reactions catalyzed by biodegradable materials like chitosan-decorated copper nanoparticles represent another green approach. nih.gov The use of environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is also being explored to enhance the sustainability of these synthetic processes. researchgate.net

Design and Synthesis of Novel Isoquinoline-1,3-dione Derivatives with Tunable Properties

The core structure of isoquinoline-1,3-dione serves as a versatile scaffold for the design and synthesis of novel derivatives with a wide array of tunable properties. Researchers are actively exploring the introduction of various functional groups to modulate the biological and photophysical characteristics of these compounds.

For example, the synthesis of novel isoquinoline (B145761) derivatives with fluorescent properties has attracted significant interest. mdpi.comresearchgate.net By carefully selecting substituents, the emission and absorption wavelengths can be fine-tuned, opening up possibilities for applications in bio-imaging and sensing. The synthesis of polycyclic uracil-based derivatives has also been achieved, with their optical properties being tunable based on the incorporated functional groups. nih.gov

In the realm of medicinal chemistry, the design of isoquinoline-1,3-dione derivatives as potent and selective inhibitors of various enzymes is a major focus. nih.gov For instance, derivatives have been designed as potential anti-cancer agents, targeting cyclin-dependent kinases (CDK4). nih.gov Structure-activity relationship (SAR) studies, combined with molecular modeling, have guided the design of new potent molecules. plos.org Other derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease nih.gov and as inhibitors of TNF-α for inflammatory conditions rsc.org. The synthesis of these tailored molecules often involves techniques like copper-catalyzed Goldberg–Ullmann-type coupling reactions. mdpi.com

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms underlying the synthesis of isoquinoline-1,3-diones is crucial for optimizing existing methods and developing new, more efficient transformations. Advanced mechanistic investigations are being employed to elucidate the intricate pathways of these complex reactions.

For radical cascade reactions, mechanistic studies have proposed pathways involving radical addition or cyclization cascades. researchgate.net In some photoinduced transformations, detailed investigations have revealed that in situ generated phenolate (B1203915) anions can act as photosensitizers, driving the reaction forward. researchgate.net For other reactions, an ionic pathway has been identified through mechanistic studies. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role in these investigations. researchgate.net DFT calculations can provide valuable insights into the electronic structure of intermediates and transition states, helping to rationalize observed reactivity and regioselectivity. rsc.org By modeling the reaction pathways, researchers can gain a more comprehensive understanding of the factors that control the outcome of the reaction, which is instrumental in designing more effective synthetic strategies. researchgate.netrsc.org

Computational Predictions for New Material Applications

Computational chemistry is emerging as a powerful predictive tool for the design of new materials based on the isoquinoline-1,3-dione framework. By calculating various molecular properties, researchers can screen potential candidates for specific applications before undertaking time-consuming and resource-intensive laboratory synthesis.

One area of interest is the prediction of nonlinear optical (NLO) properties. Through calculations of molecular polarizability (αo) and hyperpolarizability (βo), compounds with potentially large NLO responses can be identified, which are of interest for applications in optoelectronics and photonics. mdpi.com

Computational models are also extensively used to predict the potential of new derivatives as drug candidates. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of newly designed molecules based on their structural features. plos.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies help to assess the drug-likeness and potential toxicity of new compounds early in the drug discovery process. mdpi.comresearchgate.net DFT calculations are also employed to understand electronic stability, reactivity, and other quantum chemical parameters, which can guide the design of new materials with desired electronic and chemical properties. researchgate.netmdpi.com

Q & A

Q. What are the recommended methods for determining the solubility of 2-o-Tolyl-4H-isoquinoline-1,3-dione in different solvents, and how can formulation challenges be addressed?

- Methodological Answer : Solubility can be determined using a stepwise approach:

Initial Screening : Test solubility in polar (e.g., water, ethanol) and non-polar solvents (e.g., DMSO, DMF) under ambient conditions. If insoluble, consider co-solvent systems (e.g., DMSO:Tween 80:Saline = 10:5:85 for injectable formulations) .

Stability Considerations : Store stock solutions at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Monitor solubility changes over time via UV-Vis spectroscopy .

In Vivo Formulations : For oral administration, suspend the compound in 0.5% carboxymethyl cellulose sodium (CMC-Na) to enhance bioavailability .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Optimization : Vary reaction conditions (temperature, catalyst loading, solvent polarity). For analogous compounds, PdCl₂(PPh₃)₂ and PCy₃ catalysts have improved cross-coupling efficiency in heterocyclic syntheses .

- Purification Techniques : Use column chromatography with gradients of ethyl acetate/hexane for intermediate purification. Confirm purity via HPLC (≥95% purity threshold) .

- Characterization : Validate structure using ¹H/¹³C NMR and IR spectroscopy. For example, carbonyl peaks in IR (1700–1750 cm⁻¹) and aromatic proton signals in NMR (δ 7.0–8.5 ppm) are critical markers .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Bioassay Standardization : Use validated cell lines (e.g., MDA-MB-231 for antiproliferative assays) and normalize results to positive controls (e.g., doxorubicin) .

- Data Triangulation : Combine in vitro results with molecular docking studies to correlate bioactivity with structural features (e.g., substituent effects on the isoquinoline core). Cross-validate using independent methods like SPR (surface plasmon resonance) for binding affinity measurements .

- Meta-Analysis : Compare datasets across studies while controlling for variables (e.g., solvent choice, cell passage number) to identify confounding factors .

Q. How can computational modeling predict the reactivity of this compound in novel reactions or biological targets?

- Methodological Answer :

- Quantum Mechanical Calculations : Use DFT (Density Functional Theory) to model electron distribution and reactive sites. For example, calculate Fukui indices to identify nucleophilic/electrophilic regions on the isoquinoline ring .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with acetylcholinesterase) using software like GROMACS. Validate predictions with in vitro enzyme inhibition assays .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bonding capacity derived from experimental data .

Q. What advanced techniques are recommended for analyzing crystallographic or conformational dynamics of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in DMSO/water mixtures. Refine structures using SHELX software; monitor hydrogen bonding (e.g., N-H···O interactions) to assess stability .

- Solid-State NMR : Characterize polymorphic forms by comparing ¹³C chemical shifts with computational predictions .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples at 10°C/min under nitrogen. Correlate decomposition temperatures with crystallinity .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, stoichiometry) affecting yield. For example, a 3² factorial design can optimize catalyst and solvent ratios .

- Interlab Validation : Share protocols with collaborating labs to assess reproducibility. Standardize reporting using CHEMDNER entity recognition tools for chemical data .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability. Measure plasma protein binding via equilibrium dialysis .

- In Vivo Pharmacokinetics : Administer via intravenous (IV) and oral routes in rodent models. Collect plasma samples at 0–24h post-dose and quantify using LC-MS/MS. Calculate AUC, Cmax, and half-life .

- Metabolite Identification : Incubate the compound with liver microsomes and identify Phase I/II metabolites via HRMS (High-Resolution Mass Spectrometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。